Naphthalene-1,6-dicarbaldehyde

Description

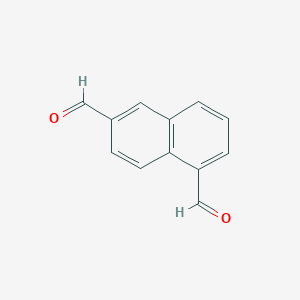

Naphthalene-1,6-dicarbaldehyde (C₁₂H₈O₂) is a naphthalene derivative featuring two aldehyde groups at the 1- and 6-positions of the aromatic ring. This compound is primarily utilized in synthetic chemistry for constructing complex heterocyclic systems and polymers. For instance, it serves as a precursor in the condensation reaction with 1,3-oxazolidines to form bis(1,3-oxazolidinyl)aromatic compounds under catalytic BF₃·OEt₂ in CH₂Cl₂ or toluene . Additionally, it has been employed in the synthesis of highly crystalline imine-based two-dimensional polymers (2DPs), demonstrating its versatility in materials science .

Properties

IUPAC Name |

naphthalene-1,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZRGPHZODFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555553 | |

| Record name | Naphthalene-1,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-82-7 | |

| Record name | Naphthalene-1,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination-Formylation Sequential Strategy

A widely documented approach involves bromination followed by formylation, leveraging halogenated intermediates to direct aldehyde group installation. In a representative procedure, 1,6-dihydroxynaphthalene undergoes dibromination using potassium bromide (KBr) and nitric acid in dichloroethane, catalyzed by tetrabutylammonium bromide . The resulting 1,6-dibromo-2,7-dihydroxynaphthalene is methoxylated via methyl iodide (CH₃I) in dimethylformamide (DMF), yielding 1,6-dibromo-2,7-dimethoxynaphthalene . Subsequent formylation employs lithium tert-butoxide (LiOtBu) and dimethylformamide (DMF) at -78°C, achieving aldehyde group substitution at the 1,6-positions. Demethylation with boron tribromide (BBr₃) restores hydroxyl groups, producing 1,6-dicarbaldehyde in 68% overall yield .

Table 1: Bromination-Formylation Method Parameters

Key limitations include the need for cryogenic conditions during formylation and competing side reactions during demethylation, necessitating precise stoichiometric control .

Catalytic Oxidation of Methyl-Substituted Precursors

Oxidative methods converting methyl groups to aldehydes offer a direct route. A patent describes cobalt-manganese-catalyzed oxidation of 1,6-dimethylnaphthalene in acetic acid at 155–180°C under oxygen pressure . The optimal catalyst system (Co:Mn molar ratio 4:1–15:1) suppresses overoxidation to dicarboxylic acids, achieving 72% naphthalene-1,6-dicarbaldehyde yield . Elevated cobalt concentrations (>6000 ppm) and reaction times exceeding 30 minutes favor byproduct formation, notably trimellitic acid .

Table 2: Oxidation Method Optimization

This method’s scalability is hindered by the high cost of cobalt catalysts and stringent oxygen pressure requirements .

Phosphine-Mediated Three-Component Coupling

A novel phosphine-catalyzed cascade reaction constructs the naphthalene core while introducing aldehyde groups. Triphenylphosphine (PPh₃) mediates the coupling of o-phthalaldehyde derivatives, ethyl allenoate, and nucleophiles (e.g., phenol) in acetonitrile at 0°C . The mechanism proceeds via γ-umpolung addition, aldol condensation, and Wittig olefination, yielding this compound in 69% isolated yield . Sodium iodide (NaI) additives enhance reaction efficiency by stabilizing intermediates .

Table 3: Phosphine-Mediated Reaction Conditions

| Component | Role | Optimal Equivalents | Reference |

|---|---|---|---|

| PPh₃ | Catalyst | 1.0 | |

| Ethyl allenoate | Carbonyl source | 3.0 | |

| NaI | Additive | 1.0 | |

| Solvent | Acetonitrile | - |

This method excels in modularity but requires anhydrous conditions and exhibits sensitivity to electron-deficient nucleophiles .

Directed Ortho-Metalation-Formylation

Directed metalation strategies exploit directing groups to achieve regioselective formylation. Treating 1,6-dimethoxynaphthalene with n-butyllithium (n-BuLi) at -78°C generates a dianion, which reacts with DMF to install aldehyde groups at the 1,6-positions . Quenching with ammonium chloride (NH₄Cl) and recrystallization afford the dicarbaldehyde in 85% purity .

Table 4: Metalation-Formylation Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Metalation | n-BuLi, THF, -78°C | 90 | |

| Formylation | DMF, -78°C → rt | 88 | |

| Workup | NH₄Cl, recrystallization | 85 |

Challenges include strict temperature control and sensitivity to moisture, necessitating inert atmosphere handling .

Comparative Analysis of Methodologies

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Bromination-Formylation | 68 | Moderate | Moderate | Multi-step, cryogenic steps |

| Catalytic Oxidation | 72 | High | Low | High catalyst loading |

| Phosphine-Mediated | 69 | Low | High | Sensitivity to nucleophiles |

| Directed Metalation | 85 | Moderate | Moderate | Inert conditions required |

The bromination-formylation and directed metalation methods balance yield and practicality for laboratory-scale synthesis, while catalytic oxidation suits industrial applications despite higher costs .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Concentrated nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Naphthalene-1,6-dicarboxylic acid.

Reduction: Naphthalene-1,6-dimethanol.

Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Fluorescent Probes for Biothiol Detection

Recent studies have highlighted the potential of naphthalene-based compounds as fluorescent probes for detecting glutathione (GSH), a critical biomolecule involved in cellular redox balance. For instance, a study demonstrated that naphthalene-2,3-dicarbaldehyde (a derivative of NDA) could effectively detect GSH in live cells using two-photon microscopy. This capability is significant for diagnosing conditions like sepsis, where oxidative stress plays a crucial role .

Table 1: Comparison of Naphthalene Derivatives for GSH Detection

| Compound Name | Detection Method | Application Area | Key Findings |

|---|---|---|---|

| Naphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Medical diagnostics | Effective in live cell imaging |

| 6-Methoxynaphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Sepsis prediction | High sensitivity to GSH |

| 6-Fluoronaphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Clinical diagnostics | Significant for mortality prediction |

Case Study: Sepsis Prediction

In a clinical context, the use of NDA derivatives as probes for GSH detection has shown promise in predicting sepsis outcomes. The ability to monitor intracellular GSH levels allows for early intervention strategies in critically ill patients .

Synthesis of Coordination Polymers

Naphthalene derivatives are also utilized in the synthesis of coordination polymers (CPs), which have applications in chemical sensing and catalysis. For example, naphthalene-1,8-dicarboxylate has been used to create luminescent CPs that can detect ions and biomolecules. These materials exhibit unique luminescent properties that are advantageous for sensor applications .

Table 2: Properties of Naphthalene-Based Coordination Polymers

| Polymer Type | Synthesis Method | Applications | Luminescent Properties |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylate based CPs | In situ synthesis | Chemical sensors | High sensitivity to ion detection |

| Naphthalene-based metal-organic frameworks (MOFs) | Surfactant-assisted synthesis | Catalysis | Tunable luminescent characteristics |

Organic Synthesis

Naphthalene-1,6-dicarbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its aldehyde groups facilitate reactions such as condensation and addition reactions, making it useful in producing complex organic molecules.

Case Study: Synthesis of Polymeric Materials

Research has indicated that NDA can be used to synthesize polyesters and other polymeric materials through polycondensation reactions. This application is particularly relevant in developing biodegradable plastics and advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of naphthalene-1,6-dicarbaldehyde primarily involves its reactivity with nucleophiles. The formyl groups can react with amines to form Schiff bases, which are useful in various chemical and biological applications. The compound’s ability to undergo electrophilic substitution also makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Dicarbaldehydes and Related Compounds

Key Findings:

Structural Influence on Reactivity :

- The 1,6- and 2,6-isomers participate in condensation reactions to form bis-oxazolidinyl derivatives, but the 1,6-isomer reacts more slowly, likely due to steric hindrance or electronic effects .

- In contrast, naphthalene-1,2-dicarbaldehyde (FIYQOT) exhibits strong C–H⋯O interactions in crystal structures, a feature that may differ in the 1,6-isomer due to altered aldehyde spacing .

Applications :

- This compound is critical in materials science for synthesizing 2DPs with semiconducting properties .

- The 1,4-isomer lacks documented synthetic applications but is flagged for acute toxicity, underscoring positional isomerism’s impact on hazard profiles .

Safety and Handling :

- While safety data for the 1,6-isomer are sparse, its 1,4-analog requires stringent precautions (e.g., avoiding strong acids/bases) due to toxic combustion byproducts .

Biological Activity

Naphthalene-1,6-dicarbaldehyde (NDA) is an organic compound characterized by two aldehyde groups positioned at the 1 and 6 positions of the naphthalene ring. This unique structural arrangement imparts distinct chemical reactivity and biological activity, making NDA a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of NDA, focusing on its interactions with biological molecules, potential therapeutic applications, and comparative studies with related compounds.

This compound is known for its ability to form Schiff bases with amines. This reaction is significant as it is utilized in biochemical assays for detecting and quantifying various biomolecules. The electrophilic nature of the aldehyde groups allows NDA to react with nucleophiles, making it a valuable compound in developing therapeutic agents that target specific molecular pathways.

Comparison with Related Compounds

The following table summarizes the structural and functional characteristics of NDA compared to its isomers:

| Compound Name | Structure Positioning | Key Features |

|---|---|---|

| Naphthalene-1,5-dicarbaldehyde | 1 and 5 | Similar reactivity but different positional isomerism. |

| Naphthalene-1,7-dicarbaldehyde | 1 and 7 | Different chemical properties due to positional differences. |

| Naphthalene-2,3-dicarbaldehyde | 2 and 3 | Exhibits different reactivity patterns compared to NDA. |

| Naphthalene-1,8-dicarbaldehyde | 1 and 8 | Unique properties influenced by distant positioning of aldehydes. |

| Naphthalene-1,6-dicarboxylic acid | Oxidized form | Contains carboxylic acid groups instead of aldehydes; different reactivity profile. |

This table illustrates how the positioning of functional groups affects the reactivity and potential applications of naphthalene derivatives.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of naphthalene derivatives. For instance, while naphthalene-2,3-dicarboxylic acid was shown to have significant antioxidant activity, NDA's specific role in this capacity remains an area for further exploration . The ability of NDA to act as an electron donor could position it as a candidate for antioxidant therapies.

Interaction with Biological Molecules

NDA's interaction with thiols has been particularly noteworthy. Research indicates that NDA can effectively react with glutathione (GSH), a critical antioxidant in cells. This interaction has implications for monitoring oxidative stress in biological systems . The development of fluorescence chemosensors utilizing NDA has demonstrated its potential in detecting GSH levels in live cells, providing insights into cellular health and disease states such as sepsis .

Case Studies

Several case studies have explored the biological applications of NDA:

- Fluorescent Probes for Glutathione Detection : A study developed chemosensors based on NDA that successfully detected intracellular GSH levels in HeLa cells using fluorescence microscopy. These probes exhibited strong cell permeability and specificity towards GSH, highlighting their potential for clinical diagnostics .

- Schiff Base Formation : The formation of Schiff bases from NDA has been utilized in various biochemical assays. These interactions can be exploited for developing sensors that detect specific biomolecules or monitor biochemical processes.

- Therapeutic Potential : The ability of NDA to interact with various biological targets suggests its potential as a therapeutic agent. Its reactivity profile allows for modifications that could enhance its efficacy against specific diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.